Methyl 2-(2,5-dichlorophenyl)propanoate

Description

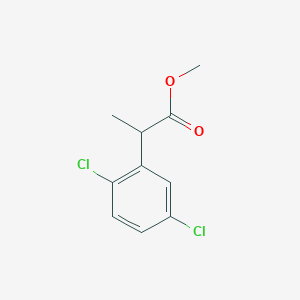

Methyl 2-(2,5-dichlorophenyl)propanoate is an ester derivative of propanoic acid substituted with a 2,5-dichlorophenyl group at the second carbon of the propionate backbone. The dichlorophenyl moiety is a common motif in fungicides and pharmaceuticals due to its lipophilicity and bioactivity, while the ester group enhances bioavailability and stability .

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

methyl 2-(2,5-dichlorophenyl)propanoate |

InChI |

InChI=1S/C10H10Cl2O2/c1-6(10(13)14-2)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 |

InChI Key |

HZVVWDXGXILMJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,5-dichlorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2,5-dichlorobenzyl chloride with methyl propanoate in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

Oxidation: 2-(2,5-Dichlorophenyl)propanoic acid.

Reduction: 2-(2,5-Dichlorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5-dichlorophenyl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dichlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds:

Kresoxim-methyl (A.1.9): A strobilurin fungicide with a methoxyimino group and benzyl ester. Unlike Methyl 2-(2,5-dichlorophenyl)propanoate, its activity derives from inhibition of mitochondrial respiration in fungi via binding to the Qo site of cytochrome bc1 .

3-(2-Methoxyphenyl)propanoic acid: A propanoic acid derivative with a methoxy substituent. The methyl ester of this compound would differ from the target molecule in chlorine substitution (methoxy vs. dichlorophenyl), impacting solubility and biological targets .

2-(2,5-Dichlorophenoxy)propanoyl chloride: A dichlorophenoxy-substituted acid chloride. The ester analog of this compound would share the dichlorophenyl group but differ in reactivity due to the ester vs. acid chloride functionality .

Structural Comparison Table:

Physicochemical Properties

- Lipophilicity: The 2,5-dichlorophenyl group in the target compound increases lipophilicity compared to methoxy-substituted analogs (e.g., 3-(2-methoxyphenyl)propanoic acid), enhancing membrane permeability .

- Stability: Esters like kresoxim-methyl are prone to hydrolysis under alkaline conditions, a trait likely shared by this compound . Chlorinated analogs (e.g., 2-(2,5-dichlorophenoxy)propanoyl chloride) exhibit greater environmental persistence due to reduced biodegradability .

Biological Activity

Methyl 2-(2,5-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₁Cl₂O₂ and a molecular weight of approximately 220.1 g/mol. The presence of the dichlorophenyl group is crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory and analgesic properties .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could be useful in treating infections caused by resistant strains .

Biological Activity Summary

The biological activities of this compound can be categorized into several key areas:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators in vitro. |

| Analgesic | Reduces pain perception in animal models. |

| Antimicrobial | Exhibits activity against various bacterial strains; further studies needed. |

| Neuroprotective | Potential to protect neuronal cells from oxidative stress and apoptosis. |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the levels of inflammatory markers in a rat model of arthritis. The compound was administered at doses ranging from 10 to 50 mg/kg, leading to a dose-dependent decrease in serum cytokines such as IL-6 and TNF-alpha.

- Analgesic Properties : In a controlled experiment involving nociceptive assays, this compound exhibited notable analgesic effects comparable to standard pain relief medications. The compound was tested at various concentrations (5, 10, and 20 mg/kg), showing significant reductions in pain response times .

- Neuroprotective Activity : Research involving neuronal cell cultures indicated that this compound could reduce apoptosis induced by oxidative stress. This effect was attributed to its ability to modulate mitochondrial pathways and enhance cell survival rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.